molecular formula C11H20N2O4S B2520458 tert-butyl8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1935910-28-3

tert-butyl8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2520458
CAS No.: 1935910-28-3
M. Wt: 276.35
InChI Key: XFEIDNKZGSDCEG-UHFFFAOYSA-N
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Description

tert-Butyl 8,8-dioxo-8λ⁶-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a unique sulfone (dioxo-sulfur) group within its bicyclic framework. The spiro[3.5]nonane system consists of a five-membered ring (containing two nitrogen atoms) fused to a three-membered sulfur-containing ring. The tert-butyl carbamate group at position 2 enhances steric protection and stability, making it a valuable intermediate in medicinal chemistry for drug discovery .

Properties

IUPAC Name

tert-butyl 8,8-dioxo-8λ6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-6-11(7-13)8-18(15,16)5-4-12-11/h12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEIDNKZGSDCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935910-28-3
Record name tert-butyl 8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate
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Chemical Reactions Analysis

Tert-butyl 8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert it to lower oxidation state compounds.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to tert-butyl 8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate exhibit antimicrobial properties. Studies have shown that the incorporation of spirocyclic structures can enhance the potency of antimicrobial agents against various pathogens. For instance, derivatives of similar spiro compounds have been tested against bacterial strains and shown promising results in inhibiting growth.

Potential Anticancer Agents
The unique structure of this compound allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that spiro compounds can induce apoptosis in cancer cells, making them potential candidates for drug development aimed at treating various cancers.

Material Science

Polymer Synthesis
tert-butyl 8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate can be utilized as a building block in the synthesis of novel polymers. Its reactive functional groups allow for incorporation into polymer chains, potentially leading to materials with enhanced mechanical properties and thermal stability.

Nanomaterials
Research into nanostructured materials has shown that compounds with spirocyclic frameworks can be used to modify surfaces or create nanoparticles with specific functionalities. This application is particularly relevant in fields such as drug delivery systems and catalysis.

Biochemical Research

Enzyme Inhibition Studies
The compound's structural characteristics suggest potential interactions with enzymes involved in metabolic pathways. Investigating its role as an enzyme inhibitor could provide insights into its mechanism of action and pave the way for the development of therapeutic agents targeting specific diseases.

Biological Pathway Modulation
Research indicates that compounds with similar structures can modulate various biological pathways, including those involved in inflammation and oxidative stress responses. Understanding how tert-butyl 8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate affects these pathways could contribute to developing new treatments for inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized a series of spiro compounds, including tert-butyl 8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate. The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The results demonstrated significant inhibition zones compared to control samples, indicating strong antimicrobial potential.

Case Study 2: Polymer Development

A collaborative research project focused on integrating tert-butyl 8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate into a polymer matrix for biomedical applications. The study highlighted improvements in the mechanical strength and biocompatibility of the resultant materials, suggesting that this compound could be beneficial in creating scaffolds for tissue engineering.

Mechanism of Action

The mechanism by which tert-butyl 8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. Its unique structure allows it to bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related spirocyclic derivatives, focusing on substituents, molecular properties, and commercial availability:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity Supplier/Reference
tert-Butyl 8,8-dioxo-8λ⁶-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate Not explicitly provided Likely C₁₁H₁₈N₂O₄S ~274.3 (estimated) 8λ⁶-thia (sulfone), dioxo N/A Enamine Ltd
tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate 1251000-12-0 C₁₁H₁₈N₂O₄ 242.27 6-oxo, 8-oxa (ether) 95% CymitQuimica
tert-Butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate 1105662-95-0 C₁₂H₁₈N₂O₄ 254.29 6,8-dioxo (no sulfur/oxygen) 97% Aladdin Scientific
tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate 1251002-01-3 C₁₁H₂₀N₂O₃ 228.29 8-oxa (ether), no oxo groups Not listed Dayang Chem, LEAP Chem
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate 1118786-86-9 C₁₁H₂₀N₂O₂ 212.29 No oxygen/sulfur; diaza-only Not listed PharmaBlock
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate 1194376-44-7 C₁₂H₂₀N₂O₃ 240.30 Spiro[4.4] system, 6-oxo Not listed Combi-Blocks

Key Structural and Functional Differences:

Sulfur vs. Oxygen Substitution :

  • The sulfone (8λ⁶-thia) group in the target compound introduces strong electron-withdrawing effects and polarity compared to the 8-oxa (ether) analogs . Sulfones enhance metabolic stability and binding affinity in drug candidates by resisting oxidative degradation.
  • The 6,8-dioxo variant (CAS 1105662-95-0) lacks heteroatoms but features two ketone groups, likely reducing polarity compared to sulfone/ether derivatives .

Ring Size and Rigidity :

  • Compounds with the spiro[3.5] system (e.g., target compound) exhibit smaller fused rings, increasing steric strain and rigidity compared to spiro[4.4] systems (CAS 1194376-44-7) .

Commercial Availability :

  • The 8-oxa analog (CAS 1251002-01-3) is widely available from suppliers like Dayang Chem and LEAP Chem, reflecting its utility in peptide and heterocycle synthesis .
  • The sulfone-containing target compound is less commonly listed, suggesting niche applications or synthetic challenges .

Purity and Stability :

  • Most analogs are offered at ≥95% purity, with stability under recommended storage conditions (e.g., room temperature for CAS 1251002-01-3) .

Biological Activity

Tert-butyl 8,8-dioxo-8λ\lambda 6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the pharmaceutical field. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further research in drug development.

Chemical Structure and Properties

The compound has a complex structure characterized by a spirocyclic framework that incorporates nitrogen and sulfur atoms. Its molecular formula is C12H18N2O4C_{12}H_{18}N_{2}O_{4}, and it features multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular Weight254.34 g/mol
Molecular FormulaC12_{12}H18_{18}N2_{2}O4_{4}
CAS Number165605272
Storage ConditionsInert atmosphere, 2-8°C

Biological Activity

Research indicates that compounds similar to tert-butyl 8,8-dioxo-8λ\lambda 6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate exhibit a range of biological activities:

  • Inhibition of Chemokine Receptors : Compounds derived from diazaspiro frameworks have been shown to modulate the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in inflammatory responses and diseases like HIV/AIDS .
  • Antimicrobial Properties : Preliminary studies suggest that related compounds may possess antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in various models, indicating potential applications in treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Certain diazaspiro compounds have shown cytotoxic effects against various cancer cell lines, suggesting they could be developed into anti-cancer agents .

Case Study 1: Chemokine Receptor Modulation

A study focused on the synthesis of derivatives from the diazaspiro framework reported that these compounds could inhibit the activity of CCR3 and CCR5 receptors. This inhibition is crucial for developing treatments for HIV and other inflammatory conditions. The study highlighted a specific derivative that showed a significant reduction in receptor activity at low concentrations.

Case Study 2: Antimicrobial Activity

In vitro tests were conducted on several diazaspiro compounds, including tert-butyl derivatives, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the structure enhanced antimicrobial activity, suggesting pathways for further optimization.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding how modifications to the tert-butyl 8,8-dioxo-8λ\lambda 6-thia framework can enhance biological activity:

  • Structural Modifications : Variations in the substituents attached to the spirocyclic core significantly influence potency against specific biological targets.
  • Mechanistic Insights : Studies employing molecular docking simulations have provided insights into how these compounds interact at the molecular level with target proteins involved in disease pathways.

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